Tyrothricin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

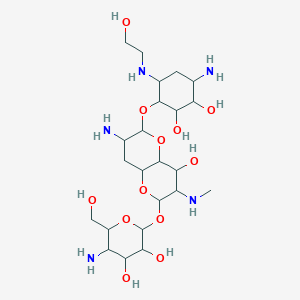

Tyrothricin is an antibiotic peptide complex produced and extracted from the aerobic Gram-positive bacillus Brevibacillus parabrevis . This complex is a mixture comprised of 60% tyrocidine cationic cyclic decapeptides and 40% neutral linear gramicidins . It possesses broad-spectrum Gram-positive antibacterial and antifungal activity .

Synthesis Analysis

Tyrothricin is isolated from Brevibacillus brevis . The biosynthesis of Tyrocidine, a component of Tyrothricin, involves three enzymes . A study has reported the determination of Tyrothricin and its components in throat lozenges using HPLC and GC .

Chemical Reactions Analysis

Tyrothricin consists of a mix of tyrocidines and gramcidins . A study has reported a colorimetric method for determining the concentrations of gramicidin and tyrocidine in Tyrothricin, after separation from one another by solvent partitioning .

科学的研究の応用

Antiplasmodial Activity

Tyrothricin has shown potent activity against chloroquine-sensitive Plasmodium falciparum . The six major cyclodecapeptides from the tyrothricin complex, produced by Brevibacillus parabrevis, were found to be particularly effective . This suggests that Tyrothricin could be a potential candidate for the development of new antimalarial drugs.

Antimicrobial Agent

Tyrothricin is a group of non-ribosomally produced antimicrobial peptides, the tyrocidines, which have potential as antimicrobial agents in both medicine and industry . The more polar tyrocidines rich in Trp residues in their structure were more active toward Gram-positive bacteria .

Anti-fungal Activity

The tyrocidines have also shown pronounced antifungal activity, dictated by the primary sequence of the tyrocidine . This suggests that Tyrothricin could be used in the treatment of fungal infections.

Targeting Specific Pathogens

By manipulating the Phe or Trp concentration in the culture medium of the tyrothricin producer, Bacillus aneurinolyticus ATCC 10068, it is possible to modulate the production of subsets of tyrocidines, thereby tailoring the tyrothricin complex to target specific pathogens .

Production of Tailored Tyrothricin

A novel, small-scale, high-throughput deep 96-well plate culturing method has been developed to optimize the tailored tyrothricin production . This method allows for the efficient production of tyrothricin peptide subsets with targeted activity by simply manipulating the aromatic amino acid profile of the culture medium .

Treatment of Bacterial Skin Infections and Superficial Wounds

Tyrothricin has been found to be an effective treatment for bacterial skin infections and superficial wounds . This suggests that Tyrothricin could be used in the development of topical treatments for these conditions.

作用機序

将来の方向性

Tyrothricin has been used therapeutically for about 60 years in the local treatment of infected skin and infected oro-pharyngeal mucous membranes . A study has reported that long-term use of topically applied Tyrothricin does not pose a major risk with respect to acquired resistance of originally susceptible gram-positive bacteria and yeasts . Another study has suggested that Tyrothricin could be a valuable addition to our therapeutic armamentarium in the treatment of infected skin .

特性

| { "Design of the Synthesis Pathway": "The synthesis of Tyrothricin can be achieved through a combination of organic synthesis and fermentation.", "Starting Materials": [ "L-phenylalanine", "L-leucine", "L-valine", "L-isoleucine", "D-tryptophan", "D-tyrosine", "D-pipecolic acid", "Streptomyces griseus bacteria" ], "Reaction": [ "1. Ferment Streptomyces griseus bacteria in a nutrient-rich medium to produce Tyrothricin.", "2. Isolate Tyrothricin from the fermentation broth.", "3. Hydrolyze Tyrothricin to release the individual amino acids.", "4. Protect the amino groups of L-phenylalanine, L-leucine, L-valine, and L-isoleucine with a suitable protecting group such as Boc or Fmoc.", "5. Couple the protected amino acids with D-tryptophan and D-tyrosine using a coupling reagent such as DIC or HATU.", "6. Deprotect the protected amino acids to reveal the free amino groups.", "7. Cyclize the linear peptide using D-pipecolic acid as a cyclization agent.", "8. Purify the Tyrothricin peptide using chromatography techniques." ] } | |

CAS番号 |

1404-88-2 |

製品名 |

Tyrothricin |

分子式 |

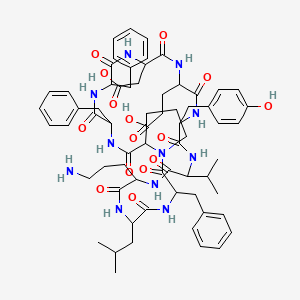

C65H85N11O13 |

分子量 |

1272.4 g/mol |

IUPAC名 |

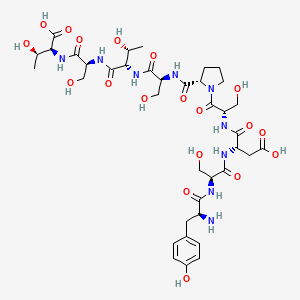

3-[9-(3-aminopropyl)-3,24,27-tribenzyl-21-(carboxymethyl)-15-[(4-hydroxyphenyl)methyl]-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanoic acid |

InChI |

InChI=1S/C66H85N11O15/c1-38(2)32-47-59(85)75-52(36-42-20-12-7-13-21-42)66(92)77-31-15-23-53(77)64(90)74-49(34-41-18-10-6-11-19-41)61(87)72-48(33-40-16-8-5-9-17-40)60(86)73-51(37-55(81)82)62(88)68-46(28-29-54(79)80)58(84)71-50(35-43-24-26-44(78)27-25-43)63(89)76-56(39(3)4)65(91)69-45(22-14-30-67)57(83)70-47/h5-13,16-21,24-27,38-39,45-53,56,78H,14-15,22-23,28-37,67H2,1-4H3,(H,68,88)(H,69,91)(H,70,83)(H,71,84)(H,72,87)(H,73,86)(H,74,90)(H,75,85)(H,76,89)(H,79,80)(H,81,82) |

InChIキー |

NLJVXZFCYKWXLH-DXTIXLATSA-N |

異性体SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)[C@@H](NC(=O)[C@@H](N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

正規SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)O)CC(=O)O)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6 |

外観 |

Solid powder |

その他のCAS番号 |

1404-88-2 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Tyrothricin; Bactratycin; Coltirot; Dermotricine; Ginotricina; Hydrotricine; Martricin; Tyrex; Solutricine; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

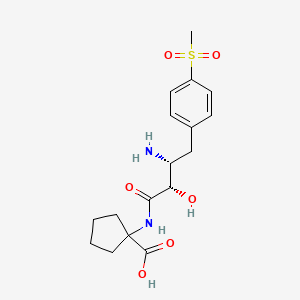

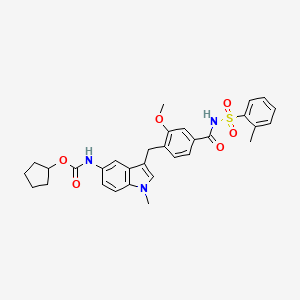

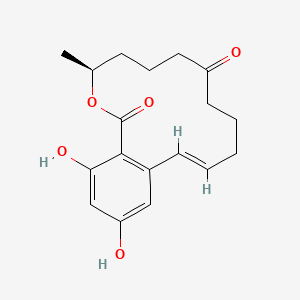

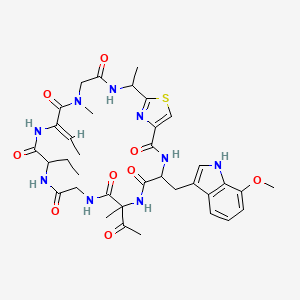

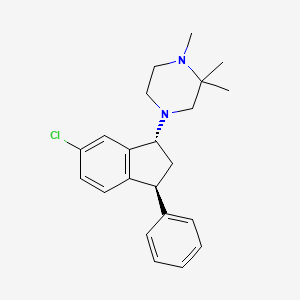

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B1683609.png)

![4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one](/img/structure/B1683613.png)